molecular formula C22H22N2O3 B5247226 4-BENZOYL-11-METHYL-3,4,5,6,7,8-HEXAHYDRO-1,5-METHANO-1,4-BENZODIAZACYCLOUNDECINE-9,14(2H)-DIONE

4-BENZOYL-11-METHYL-3,4,5,6,7,8-HEXAHYDRO-1,5-METHANO-1,4-BENZODIAZACYCLOUNDECINE-9,14(2H)-DIONE

Cat. No.: B5247226
M. Wt: 362.4 g/mol
InChI Key: JPPGVCFJYWRWEZ-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic molecule featuring a benzoyl group at position 4, a methyl substitution at position 11, and a fused 1,4-benzodiazacycloundecine core. Its structure combines a bicyclic framework (1,5-methano-bridged) with two dione moieties at positions 9 and 14.

Properties

IUPAC Name

13-benzoyl-5-methyl-1,13-diazatricyclo[10.3.1.02,7]hexadeca-2(7),3,5-triene-8,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-10-11-18-17(14-15)20(25)9-5-8-19-22(27)23(18)12-13-24(19)21(26)16-6-3-2-4-7-16/h2-4,6-7,10-11,14,19H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPGVCFJYWRWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C(C3=O)CCCC2=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-BENZOYL-11-METHYL-3,4,5,6,7,8-HEXAHYDRO-1,5-METHANO-1,4-BENZODIAZACYCLOUNDECINE-9,14(2H)-DIONE is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both benzodiazepine and cycloundecine frameworks. Its molecular formula is C₂₁H₂₃N₂O₃, and it possesses several functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that related benzodiazepine derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism : The proposed mechanism involves the disruption of bacterial cell membranes and interference with DNA replication.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In Vitro Studies : In vitro tests revealed that this compound can induce apoptosis in various cancer cell lines. For example:
    • Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines showed reduced viability when treated with the compound .
    • Mechanism of Action : The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

  • Neuroprotection Studies : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. It was found to reduce reactive oxygen species (ROS) levels in neuronal cell cultures .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of the compound against various pathogens.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Results : The compound exhibited a zone of inhibition comparable to standard antibiotics .
  • Case Study on Anticancer Effects :
    • Objective : To investigate the cytotoxic effects on cancer cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : Significant dose-dependent cytotoxicity was observed in MCF-7 cells with IC50 values indicating potent anticancer activity .

Summary of Research Findings

Biological ActivityFindingsReferences
AntimicrobialEffective against S. aureus and B. subtilis
AnticancerInduces apoptosis in MCF-7 and A549 cells
NeuroprotectiveReduces oxidative stress in neuronal cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three tetrahydroisoindole-dione derivatives (compounds 16 , 19 , and 20 ) from , focusing on structural features, synthetic routes, and functional implications.

Key Observations:

Structural Complexity: The target compound’s 11-membered benzodiazacycloundecine core distinguishes it from smaller isoindole-dione analogs. The 1,5-methano bridge introduces conformational rigidity, which may affect binding interactions in pharmacological contexts.

The 11-methyl group may reduce steric hindrance relative to the 3a-methyl substitutions in compounds 19 and 20.

Synthetic Accessibility : All analogs in were synthesized using palladium-catalyzed cross-coupling with tetrabutylammonium fluoride (TBAF), achieving moderate to high yields. However, the target compound’s larger ring system may necessitate alternative strategies (e.g., macrocyclization).

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